2-Amino-3-butenoic acid trifluoroacetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-butenoic acid trifluoroacetate salt typically involves the reaction of 2-amino-3-butenoic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-butenoic acid trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-Amino-3-butenoic acid trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-butenoic acid trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-butenoic acid: The parent compound without the trifluoroacetate group.
DL-Vinylglycine: A similar compound with a vinyl group instead of the trifluoroacetate group
Uniqueness
2-Amino-3-butenoic acid trifluoroacetate salt is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
2-aminobut-3-enoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c1-2-3(5)4(6)7;3-2(4,5)1(6)7/h2-3H,1,5H2,(H,6,7);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFXKHFWTCLCCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745515 |
Source
|
Record name | 2-Aminobut-3-enoic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166301-19-5 |
Source
|
Record name | 2-Aminobut-3-enoic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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